An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring offers unique reactivity and steric and electronic properties, making it a valuable precursor for the synthesis of a diverse range of substituted pyrimidines. This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthetic pathway for 5-Bromo-4-methylpyrimidine.
Chemical Structure and Properties
5-Bromo-4-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₅H₅BrN₂. Its structure consists of a pyrimidine ring substituted with a bromine atom at the C5 position and a methyl group at the C4 position.
Diagram of the chemical structure of 5-Bromo-4-methylpyrimidine.
Caption: Chemical structure of 5-Bromo-4-methylpyrimidine.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-4-methylpyrimidine is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, can show variability depending on the purity of the substance and the experimental conditions. While some sources describe it as a liquid at room temperature, others report a high melting point, suggesting it may also exist as a solid.
| Property | Value | Reference(s) |
| CAS Number | 1439-09-4 | [1][2] |
| Molecular Formula | C₅H₅BrN₂ | [1][2] |
| Molecular Weight | 173.01 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 215 °C (May vary) | |
| Boiling Point | 221.3 ± 20.0 °C at 760 mmHg (Predicted) | |
| Purity | Typically ≥97% | [2] |
Solubility Profile
Specific solubility data for 5-Bromo-4-methylpyrimidine in a range of common laboratory solvents is not extensively reported in the literature. However, based on the general solubility of pyrimidine derivatives, its expected solubility is summarized below. Pyrimidine and its derivatives are generally soluble in a variety of organic solvents.[3]
| Solvent | Expected Solubility |
| Water | Slightly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Hexanes | Sparingly soluble |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the structure of 5-Bromo-4-methylpyrimidine.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Singlet | 1H | H-2 (pyrimidine) |
| ~8.5 | Singlet | 1H | H-6 (pyrimidine) |
| ~2.6 | Singlet | 3H | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for 5-Bromo-4-methylpyrimidine are expected in the following regions.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (methyl) | Medium |
| 1600-1550 | C=N stretch (pyrimidine ring) | Strong |
| 1500-1400 | C=C stretch (pyrimidine ring) | Strong |
| 1380-1370 | C-H bend (methyl) | Medium |
| ~1050 | C-Br stretch | Medium |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 172/174 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 93 | [M - Br]⁺, loss of bromine radical |
| Others | Further fragmentation of the pyrimidine ring |
Synthesis of 5-Bromo-4-methylpyrimidine
Several synthetic routes to 5-Bromo-4-methylpyrimidine have been reported. A common approach involves the bromination of a suitable pyrimidine precursor. The following is a representative experimental protocol generalized from literature procedures for the synthesis of similar compounds.
Diagram of a representative synthetic workflow for 5-Bromo-4-methylpyrimidine.
Caption: A generalized workflow for the synthesis of 5-Bromo-4-methylpyrimidine.
Experimental Protocol: Bromination of 4-Methylpyrimidine
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
4-Methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyrimidine (1.0 equivalent) in chloroform.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-4-methylpyrimidine.
Applications in Drug Discovery
Pyrimidine derivatives are of significant interest in drug discovery due to their diverse biological activities. The structural motif of 5-Bromo-4-methylpyrimidine makes it a valuable intermediate for the synthesis of compounds with potential therapeutic applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Derivatives of bromopyrimidines have been investigated for their potential as:
-
Kinase Inhibitors: Many kinase inhibitors used in cancer therapy feature a pyrimidine core. The ability to functionalize the 5-position of the pyrimidine ring is crucial for achieving selectivity and potency against specific kinase targets.
-
Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.
-
Central Nervous System (CNS) Agents: Substituted pyrimidines have been explored for their activity on various CNS targets.
The synthesis of 5-aryl-4-methylpyrimidines via Suzuki-Miyaura cross-coupling of 5-bromo-4-methylpyrimidine with various arylboronic acids has been reported as a method to generate libraries of compounds for biological screening.[4][5]
Safety and Handling
Detailed toxicological data for 5-Bromo-4-methylpyrimidine is not widely available. However, based on safety data sheets for structurally similar brominated heterocyclic compounds, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-4-methylpyrimidine is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. Its chemical properties and the reactivity of the bromine substituent allow for the facile synthesis of a wide array of derivatives. This technical guide provides a foundational understanding of its structure, properties, and a representative synthetic method to aid researchers and scientists in its application for drug discovery and development. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are essential for successful and safe execution.
References
- 1. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 2. Bis(pinacolato)diborane | Organoboron | Ambeed.com [ambeed.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
